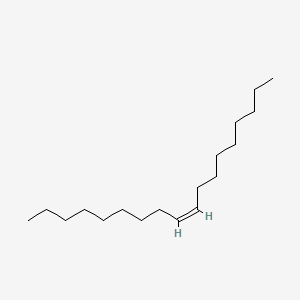

cis-9-Octadecene

描述

General Context and Research Significance

Cis-9-Octadecene, also known by its IUPAC name (Z)-octadec-9-ene, is a long-chain alkene that serves as a fundamental building block and solvent in chemical research. nih.gov Its primary research significance lies in its role as a non-polar solvent and a reagent in the synthesis of various organic molecules and materials. For instance, it is a commonly used solvent in the high-temperature synthesis of nanoparticles, where it can also act as a stabilizing agent. medchemexpress.commade-in-china.comresearchgate.net

The reactivity of the double bond in this compound allows it to participate in a range of chemical reactions, including addition reactions like hydrogenation and halogenation, as well as metathesis. acs.org These reactions enable the conversion of this compound into a variety of other valuable chemical compounds.

Isomeric Considerations and Stereochemical Importance (e.g., cis vs. trans)

The stereochemistry of the double bond in octadecene has a profound impact on its physical and chemical properties. This compound and its geometric isomer, trans-9-Octadecene (also known as (E)-9-Octadecene), exhibit distinct characteristics due to the different spatial arrangements of their alkyl chains around the double bond. vedantu.comorgosolver.com

In the cis isomer, the carbon chains are on the same side of the double bond, resulting in a bent molecular shape. geeksforgeeks.org This "kink" in the structure prevents the molecules from packing closely together, which generally leads to a lower melting point compared to the trans isomer. vedantu.comgeeksforgeeks.org The trans isomer has a more linear structure, allowing for more efficient packing and stronger intermolecular forces, resulting in a higher melting point. vedantu.comgeeksforgeeks.org

These structural differences also influence their reactivity and how they interact with other molecules. For example, in biological systems, enzymes often exhibit high stereospecificity, meaning they will interact with one isomer but not the other. nih.gov In industrial applications, the choice between the cis and trans isomer can affect the properties of the final product, such as the flexibility and melting point of polymers. lookchem.com

Interactive Data Table: Comparison of cis- and trans-9-Octadecene Properties

| Property | This compound | trans-9-Octadecene |

| Molecular Formula | C₁₈H₃₆ | C₁₈H₃₆ |

| Molecular Weight | 252.48 g/mol | 252.48 g/mol |

| Melting Point | -2-0 °C acs.org | 9 °C chemicalbook.com |

| Boiling Point | ~310 °C chemicalbook.com | ~310 °C chemicalbook.com |

| Structure | Bent | Linear |

| Polarity | Generally considered non-polar, but the cis configuration can induce a small dipole moment. | Non-polar |

Historical Perspectives in Octadecene Research

Early research into octadecenes was often linked to the study of fatty acids, particularly oleic acid (cis-9-octadecenoic acid), which has a similar 18-carbon chain with a cis-double bond at the ninth position. atamanchemicals.comatamankimya.com In 1939, a method for the synthesis of this compound from oleyl alcohol was described, highlighting the early interest in obtaining this hydrocarbon for research purposes, such as studying autoxidation processes. acs.orgacs.org

The development of new analytical techniques, such as gas chromatography and mass spectrometry, has greatly facilitated the study and differentiation of octadecene isomers. nih.gov Over the years, research has expanded to explore the applications of octadecenes in various fields. For instance, the use of 1-octadecene (B91540) as a solvent in the synthesis of nanocrystals has become widespread. acs.orgresearchgate.netchemrxiv.org More recent research continues to investigate the unique properties of octadecene isomers for applications in areas like materials science and the synthesis of complex organic molecules. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

属性

分子式 |

C18H36 |

|---|---|

分子量 |

252.5 g/mol |

IUPAC 名称 |

(Z)-octadec-9-ene |

InChI |

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3/b18-17- |

InChI 键 |

HSNQNPCNYIJJHT-ZCXUNETKSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC |

产品来源 |

United States |

Stereochemical and Conformational Studies

Impact of cis-Isomerism on Molecular Conformation

This kink in the hydrocarbon chain prevents the molecules from packing closely together, which in turn affects its physical properties. The restricted rotation around the carbon-carbon double bond is a fundamental aspect of its structure, giving rise to this geometric isomerism. libretexts.org It is important to note that cis-trans isomerism is only possible when each carbon atom of the double bond is attached to two different groups. libretexts.org

The presence of the cis double bond has been shown to influence the hydrogen-bonding networks in related molecules. For instance, in ceramides, a cis double bond can alter the orientation of hydroxyl groups, weakening the hydrogen-bond network compared to the trans isomer. researchgate.net This alteration of local non-covalent interactions can have significant implications for the biological activity of such molecules. researchgate.net

Interactive Data Table: Comparison of cis and trans Isomers

| Property | cis-9-Octadecene | trans-9-Octadecene |

| Configuration | Z (cis) | E (trans) |

| Molecular Shape | Bent | Linear |

| Packing Efficiency | Lower | Higher |

| Double Bond | C9=C10 | C9=C10 |

| Synonyms | (Z)-9-Octadecene | (E)-9-Octadecene |

Computational Modeling of Conformations and Dynamics

Computational modeling, particularly molecular dynamics (MD) simulations, has provided significant insights into the conformational behavior of molecules structurally related to this compound, such as oleic acid. nih.govesdm.go.id These simulations allow for the study of molecular motion and interactions at an atomic level. acs.org

Coarse-grained (CG) and all-atom (AA) models are two common approaches. acs.org CG models simplify the system by grouping several atoms into a single particle, which allows for the simulation of larger systems over longer timescales. acs.orgacs.org Studies comparing these models for molecules like this compound have shown a good correspondence in reproducing structural properties. acs.orgriccardobaron.us For instance, in simulations of this compound, the CG model could be further refined by adjusting the potential for the central bead representing the double bond to better match the all-atom model. riccardobaron.us

MD simulations have been used to study the aggregation of oleic acid, a carboxylic acid with a this compound backbone, into various structures like micelles and vesicles depending on environmental conditions such as pH. nih.govacs.orgcdnsciencepub.com These studies highlight how the molecular shape, influenced by the cis bond, dictates the formation of larger assemblies. nih.govacs.org Furthermore, simulations have been employed to investigate the behavior of these molecules at interfaces, which is crucial for applications like enhanced oil recovery. esdm.go.id The orientation and packing of fatty acids on water aerosols, for example, have been shown to be dependent on surface coverage, with the molecules orienting more perpendicularly to the surface at higher coverages. rsc.org

Interactive Data Table: Computational Modeling Parameters

| Parameter | Value/Method | Source |

| Simulation Software | GROMACS | esdm.go.id |

| Force Field | GROMOS, MARTINI | esdm.go.idcdnsciencepub.com |

| Water Model | SPC | esdm.go.id |

| Temperature Range | 303-363 K | esdm.go.id |

| Time Step | 20 fs | acs.orgcdnsciencepub.com |

Spectroscopic Elucidation of Stereochemistry (e.g., advanced NMR applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of unsaturated compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. magritek.com

In ¹H NMR spectra of related fatty acids, the olefinic protons (–CH=CH–) of a cis double bond typically appear in the region of 5.3-5.5 ppm. magritek.comnih.gov The chemical shifts and coupling constants of these protons are characteristic of the cis configuration. nih.gov For instance, in oleic acid, the olefinic protons give a signal around 5.3 ppm. magritek.com

¹³C NMR offers a wider range of chemical shifts, allowing for better resolution of individual carbon signals. magritek.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly useful. magritek.commagritek.com COSY spectra show correlations between coupled protons, helping to trace the connectivity of the carbon chain. magritek.commagritek.com For example, in oleic acid, cross-peaks between the olefinic and allylic protons are observed. magritek.com HSQC correlates protons with their directly attached carbons, which is invaluable for assigning signals, especially in complex molecules. magritek.commagritek.com Multiplicity-edited HSQC can even distinguish between CH, CH₂, and CH₃ groups. magritek.commagritek.com

These advanced NMR methods allow for the unambiguous identification of the cis isomer and can be used to analyze complex mixtures of fatty acids without the need for separation. nih.gov

Interactive Data Table: Characteristic NMR Shifts for Oleic Acid (a related compound)

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Olefinic (-CH=CH-) | ~ 5.3 | Varies |

| Allylic (-CH₂-CH=) | ~ 2.0 | Varies |

| α-CH₂ | ~ 2.3 | Varies |

| (CH₂)n | ~ 1.3 | Varies |

| Terminal CH₃ | ~ 0.9 | Varies |

Note: Data is for oleic acid, a closely related compound, and provides a general reference. magritek.commagritek.com

Synthetic Strategies and Methodologies

Laboratory-Scale Synthetic Routes

Partial Hydrogenation of Polyunsaturated Precursors

A common laboratory method for preparing cis-9-octadecene involves the partial hydrogenation of polyunsaturated fatty acids or their esters, such as linoleic acid and linolenic acid. This process aims to selectively reduce one or more double bonds while preserving the cis-double bond at the 9-position. The reaction requires careful control of catalysts and conditions to achieve the desired selectivity and prevent complete saturation to stearic acid or isomerization to trans-isomers. acs.org

For instance, the hydrogenation of linolenic acid can be controlled to yield this compound. publish.csiro.au The process often involves an initial isomerization of linolenic acid to a conjugated triene, which is then sequentially hydrogenated. publish.csiro.au Similarly, γ-linolenic acid can be partially hydrogenated and subsequently conjugated to produce a mixture of octadecadienoic acid isomers, which can be further processed. nih.gov The choice of catalyst, such as Lindlar catalyst, is crucial for favoring the formation of cis-isomers. acs.org

Table 1: Partial Hydrogenation of Polyunsaturated Precursors

| Precursor | Key Process | Primary Product | Reference |

|---|---|---|---|

| Linoleic Acid | Selective catalytic hydrogenation | This compound | publish.csiro.au |

| Linolenic Acid | Isomerization followed by partial hydrogenation | cis-9,trans-11,cis-15-Octadecatrienoic acid, then further reduced products | publish.csiro.au |

| γ-Linolenic Acid | Partial hydrogenation and base conjugation | Mixture of conjugated linoleic acid isomers | nih.gov |

Desaturation Reactions from Saturated Analogues

The introduction of a double bond into a saturated fatty acid, a process known as desaturation, is another route to obtain precursors for this compound. In biological systems, stearoyl-CoA desaturase enzymes catalyze the conversion of stearic acid (a C18 saturated fatty acid) into oleic acid (cis-9-octadecenoic acid). wikipedia.orgnih.govwikipedia.org This enzymatic reaction specifically introduces a cis-double bond at the Δ9 position. nih.govatamankimya.com

In laboratory synthesis, while enzymatic methods can be employed, chemical desaturation can also be performed, although achieving high selectivity for the cis-isomer can be challenging. atamankimya.com These methods provide a direct route from saturated C18 chains to the desired monounsaturated structure. wikipedia.orgwikipedia.org

Table 2: Desaturation of Saturated Analogues

| Saturated Analogue | Catalyst/Enzyme | Product | Reference |

|---|---|---|---|

| Stearic Acid | Stearoyl-CoA desaturase (SCD) | Oleic Acid (cis-9-octadecenoic acid) | wikipedia.orgwikipedia.org |

| Palmitic Acid | Δ9-desaturase | Palmitoleic Acid | nih.govfrontiersin.org |

Grignard Reaction-Based Syntheses

Grignard reactions offer a versatile method for constructing the carbon skeleton of fatty acids and hydrocarbons, including this compound. This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile to form a new carbon-carbon bond. unimi.itpitt.edu For the synthesis of oleic acid precursors, a Grignard reagent can be added to a hydroxyaldehyde, followed by oxidation and a Wittig reaction to establish the cis-double bond. unimi.it

Another strategy involves the coupling of a Grignard reagent with an iodo-substituted carboxylic acid ester, a method that is efficient for creating long-chain fatty acids. harvard.edu While less common for the direct synthesis of this compound, these Grignard-based routes are valuable for creating the necessary 18-carbon chain with the potential for introducing the cis-double bond at the correct position. researchgate.netnih.gov

Reduction of Oleyl Alcohol Derivatives

This compound can be synthesized from oleyl alcohol (cis-9-octadecen-1-ol) through the reduction of its derivatives. nasa.gov A common procedure involves the conversion of oleyl alcohol to its tosylate ester, followed by reduction with a hydride reagent like lithium aluminum hydride (LAH). nasa.gov This two-step process effectively removes the hydroxyl group, yielding the corresponding alkene. nasa.gov Careful execution of this reaction is necessary to avoid isomerization of the cis-double bond.

Oleyl alcohol itself can be obtained by the selective reduction of oleic acid esters. ebi.ac.ukatamanchemicals.com The Bouveault-Blanc reduction, using sodium and an alcohol, is a classic method that reduces the ester to an alcohol without affecting the carbon-carbon double bond. ebi.ac.ukatamanchemicals.com

Catalytic Synthesis Approaches (e.g., metathesis reactions, hydroformylation)

Metathesis Reactions: Olefin metathesis provides a powerful tool for the synthesis of various alkenes. The self-metathesis of methyl oleate (B1233923), catalyzed by ruthenium-based catalysts like Grubbs' catalysts, yields an equilibrium mixture of 9-octadecene (B1240498) and dimethyl 9-octadecene-1,18-dioate. psu.edutandfonline.comtandfonline.com This reaction is a direct route to this compound, though it also produces its trans-isomer. tandfonline.com Cross-metathesis of oleyl chloride with other alkenes, using a rhenium-based catalyst, has also been demonstrated. oup.com

Hydroformylation: While hydroformylation is primarily used to synthesize aldehydes from alkenes, it can be part of a multi-step synthesis. numberanalytics.com The hydroformylation of a suitable C17 alkene could, in principle, be used to generate an 18-carbon aldehyde, which could then be converted to this compound through subsequent reduction steps. The reaction typically employs rhodium or cobalt catalysts and a mixture of carbon monoxide and hydrogen. google.com

Industrial Production Technologies

The industrial production of this compound is closely tied to the production of oleic acid, which is abundantly available from natural sources. The primary method for obtaining oleic acid is through the hydrolysis of triglycerides from vegetable oils and animal fats. oliviaoleo.comnanotrun.com

Oils rich in oleic acid, such as olive oil, high-oleic sunflower oil, and canola oil, are major feedstocks. oliviaoleo.commdpi.com Animal fats like tallow (B1178427) and lard are also sources. oliviaoleo.com The production process involves:

Hydrolysis: Triglycerides are broken down into glycerol (B35011) and a mixture of free fatty acids. oliviaoleo.comnanotrun.com

Fractionation: The resulting fatty acid mixture is separated to isolate oleic acid. This is often achieved through fractional distillation or crystallization. oliviaoleo.comchemicalbook.com

High-purity oleic acid can also be obtained from tall oil fatty acids, a byproduct of the paper industry. google.com The process involves reacting the conjugated linoleic acid in the mixture with a dienophile, followed by distillation to separate the high-purity oleic acid. google.com

Once purified, oleic acid can be converted to this compound through decarboxylation or by reduction to oleyl alcohol followed by dehydroxylation, as described in the laboratory-scale methods.

Hydrolysis and Saponification of Natural Triglycerides

The industrial production of this compound, also known as oleic acid, often begins with the hydrolysis or saponification of natural triglycerides found in animal fats and vegetable oils. google.combyjus.com Triglycerides are esters composed of a glycerol backbone and three fatty acid chains. chemondis.com The specific fatty acid composition varies depending on the source, with oils like olive oil being particularly rich in oleic acid. weebly.com

Hydrolysis is a chemical reaction where water breaks down the ester bonds of the triglycerides, yielding glycerol and free fatty acids. This process can be catalyzed by strong acids or enzymes. chemondis.com In a two-step saponification process, the initial step involves steam hydrolysis of the triglyceride to produce glycerol and the carboxylic acid. byjus.com

Saponification , in its more direct one-step process, involves the reaction of triglycerides with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). byjus.comkiu.ac.ug This reaction breaks the ester linkages, releasing glycerol and forming the sodium or potassium salt of the fatty acid, which is the primary component of soap. chemondis.comkiu.ac.ug The general reaction is:

Triglyceride + 3 NaOH → Glycerol + 3 Soap Molecules (Sodium Salts of Fatty Acids) kiu.ac.ug

The choice of alkali affects the properties of the resulting soap; NaOH produces hard soaps, while KOH results in softer soaps. byjus.comkiu.ac.ug To obtain the free fatty acid, this compound, the resulting soap is acidified, which protonates the carboxylate group.

The fatty acids derived from these processes are typically a mixture of saturated and unsaturated chains, with carbon lengths ranging from C6 to C22. google.com The specific composition depends on the natural source of the fat or oil. weebly.com

Fractional Distillation and Purification Methods

Following hydrolysis or saponification, the resulting mixture of fatty acids requires separation and purification to isolate this compound. Fractional distillation is a key technique employed for this purpose, especially when separating liquids with close boiling points. rochester.edu

The process of fractional distillation involves heating the liquid mixture to create vapor, which then rises through a fractionating column. This column is designed with a large surface area, often containing glass beads or structured packing, which provides numerous "theoretical plates" for repeated condensation and vaporization cycles. rochester.edu As the vapor ascends the column, it becomes progressively enriched in the more volatile components (those with lower boiling points). The less volatile, higher-boiling point components tend to condense and return to the distillation flask. rochester.edu

For optimal separation, the distillation rate should be slow and steady. rochester.edu By carefully controlling the temperature, different fractions can be collected as they reach the top of the column and pass into the condenser. rochester.edu To enhance the efficiency of the distillation, especially for high-boiling compounds, the column can be insulated with materials like glass wool or aluminum foil to minimize heat loss. rochester.edu

In the context of purifying this compound, vacuum distillation is often employed. Lowering the pressure above the liquid mixture reduces the boiling points of the fatty acids, allowing distillation to occur at lower temperatures and preventing thermal degradation of the unsaturated compounds.

Biotechnological Production and Fermentation Processes

Biotechnological methods offer a highly specific and selective alternative to chemical synthesis for producing this compound derivatives. researchgate.net Fermentation, a traditional biotechnological process, utilizes microorganisms to produce a wide range of valuable compounds, including amino acids and modified lipids. egyankosh.ac.in

The production of dicarboxylic acids from fatty acids is a well-researched area. For instance, the yeast Candida tropicalis can be used as a whole-cell biocatalyst to convert oleic acid into this compound-1,18-dioic acid through ω-oxidation. egyankosh.ac.in This biotransformation process is advantageous because chemical synthesis of the cis isomer is often not feasible. researchgate.net The production process typically involves a growth phase for the biocatalyst followed by a biotransformation phase where the oleic acid is converted. The glucose feed rate is a critical parameter in this process, as it can influence the product yield. researchgate.net

Research has also explored the use of various hydrophobic substrates, such as oleyl alcohol, methyl oleate, and rapeseed oil, for the production of 9-octadecenedioic acid using genetically engineered C. tropicalis. researchgate.net While oleic acid often results in the highest dicarboxylic acid production, other substrates also show potential. researchgate.net Fed-batch fermentation techniques, where the substrate is added incrementally, have been shown to achieve high titers of the diacid product. researchgate.net

Derivatization and Functionalization Reactions

Synthesis of Octadecene-Based Alcohols and Aldehydes

This compound and its derivatives can be converted into valuable alcohols and aldehydes through various chemical transformations.

Synthesis of Alcohols: Primary alcohols can be synthesized by the reduction of carboxylic acids and esters. libretexts.org For example, cis-9-octadecenoic acid (oleic acid) or its esters can be reduced to cis-9-octadecen-1-ol (oleyl alcohol). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids or esters. libretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. libretexts.org

Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively, using either LiAlH₄ or NaBH₄. libretexts.org

Synthesis of Aldehydes: The synthesis of aldehydes from primary alcohols requires controlled oxidation. uhamka.ac.idorganic-chemistry.org A variety of reagents can be used for this purpose. The hydroformylation of alkenes is another important method for producing aldehydes. rsc.org This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. For instance, the reductive hydroformylation of octadecene can yield aldehydes. rsc.org The selectivity towards aldehydes versus alcohols can be tuned by adjusting reaction parameters such as temperature and pressure. rsc.org For example, lower temperatures may favor the formation of aldehydes, while higher temperatures can lead to further reduction to alcohols. rsc.org

Cis-9-octadecenal, also known as oleic aldehyde, can be prepared through methods like the hydroformylation of the corresponding olefin.

Preparation of Octadecene-Derived Amines and Other Nitrogenous Compounds

Amines derived from this compound are important industrial chemicals. The synthesis of primary amines can be achieved through several routes. libretexts.orggeeksforgeeks.org

One common method is the reduction of nitriles . geeksforgeeks.org This involves converting the carboxylic acid group of oleic acid to a nitrile (-CN), which is then reduced to a primary amine (-CH₂NH₂) using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. geeksforgeeks.orgsavemyexams.com This method has the advantage of extending the carbon chain by one atom. geeksforgeeks.org

Another route is the reduction of amides . geeksforgeeks.org Oleic acid can be converted to its corresponding amide (oleamide), which is then reduced with LiAlH₄ to form the amine. geeksforgeeks.orglibretexts.org

Direct alkylation of ammonia with an alkyl halide can also produce amines, but this method often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. geeksforgeeks.orgksu.edu.sa

The Gabriel synthesis provides a method for preparing pure primary amines by reacting an alkyl halide with potassium phthalimide, followed by hydrolysis. libretexts.org

Commercial oleylamine (B85491) (cis-9-octadecen-1-amine) often contains significant amounts of the trans isomer, elaidylamine. acs.org Purification methods, such as distillation, can be employed to separate these isomers. acs.org

Formation of Surface-Active Salts and Esters

The carboxylic acid group of this compound (oleic acid) allows for the formation of various salts and esters, many of which exhibit surface-active properties.

Formation of Salts: As discussed in the saponification section, reacting oleic acid with an alkali like sodium hydroxide or potassium hydroxide produces the corresponding sodium or potassium oleate, which are common soaps. byjus.comkiu.ac.ug These salts are amphiphilic, meaning they have a hydrophilic (water-attracting) carboxylate head and a hydrophobic (water-repelling) hydrocarbon tail, which gives them their surfactant properties.

Complex salts can also be formed. For example, research has been conducted on the physicochemical properties of complex salts formed by this compound acid with monoethanolamine. researchgate.net These studies investigate parameters like critical micelle concentration (CMC) and surface tension, which are key indicators of surfactant performance. researchgate.netresearchgate.net

Formation of Esters: Esters are formed by the reaction of a carboxylic acid with an alcohol, a process known as esterification. For example, reacting oleic acid with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid yields ethyl oleate. acs.org This reaction is reversible, and water is removed to drive the reaction towards the product side. acs.org

These esters also have applications as surfactants or can be used as substrates in other reactions. For instance, the self-metathesis of methyl oleate can produce 9-octadecene and dimethyl 9-octadecene-1,18-dioate. google.com The surfactant potential of mixtures containing these ester products has been evaluated, showing a reduction in the surface tension of water. acs.org

Interactive Data Tables

Table 1: Biotechnological Production of 9-Octadecenedioic Acid (DCA) from Various Substrates

| Substrate | Max DCA Concentration (g/L) | Max Intracellular Triacylglyceride (TAG) (%) | Notes | Reference |

|---|---|---|---|---|

| Oleic Acid | 31.3 | 60.5 | Highest DCA production observed. 35% of consumed oleic acid was used for TAG accumulation. | researchgate.net |

| Oleyl Alcohol | - | - | High initial DCA production rate, but production stopped after 80 hours. | researchgate.net |

| Methyl Oleate | - | - | Very slow production rate observed. | researchgate.net |

Table 2: Colloid-Chemical Parameters of Monoethanolamine (MEA) Salts

| Acid | Surface Tension at CMC (mN/m) | Reference |

|---|---|---|

| Hexadecanoic Acid | 34.0 | researchgate.net |

| Octadecanoic Acid | 32.2 | researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Hydrogenation Studies

Hydrogenation is the addition of hydrogen (H₂) across the double bond of cis-9-octadecene, which converts the unsaturated alkene into the corresponding saturated alkane, octadecane. This reaction is typically carried out using a metal catalyst.

The process is a form of catalytic reduction and is fundamentally important in the food industry (e.g., converting vegetable oils into margarine) and in chemical synthesis. 182.160.97wou.edu The reaction is generally exothermic, releasing energy as the weaker π-bond of the alkene and the H-H bond are replaced by two stronger C-H σ-bonds. 182.160.97

Table 2: Catalysts for Alkene Hydrogenation

| Catalyst | Type | Typical Conditions |

|---|---|---|

| Palladium on Carbon (Pd/C) | Heterogeneous | H₂ gas, room temperature/pressure |

| Platinum(IV) oxide (PtO₂) | Heterogeneous (Adams' catalyst) | H₂ gas, room temperature/pressure |

| Raney Nickel (Ra-Ni) | Heterogeneous | H₂ gas, elevated temperature/pressure |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | Homogeneous | H₂ gas, organic solvent |

The choice of catalyst and reaction conditions can influence the reaction rate and selectivity. For instance, specific catalysts can be used to hydrogenate a double bond without reducing other functional groups that might be present in the molecule.

Halogenation Reactions

Halogenation involves the addition of halogens (e.g., Cl₂, Br₂) across the double bond of this compound. This reaction proceeds readily and results in the formation of a vicinal dihalide, specifically 9,10-dihalo-octadecane. The reaction with bromine, for example, is often used as a chemical test for unsaturation, as the characteristic reddish-brown color of bromine disappears upon reaction with an alkene.

Hydrohalogenation, the addition of a hydrogen halide (e.g., HCl, HBr), also occurs across the double bond. This reaction follows Markovnikov's rule, although with a symmetrically substituted internal alkene like this compound, the addition of the hydrogen and halogen to either C9 or C10 results in the same two products: 9-halooctadecane and 10-halooctadecane. The presence of cis-1-chloro-9-octadecene has been identified in natural product extracts, indicating that such halogenation can occur. oup.com

Acid-Catalyzed Reactions and Isomerization

In the presence of strong acids, the double bond of this compound can undergo several reactions, most notably isomerization. Acid-catalyzed isomerization involves the protonation of the double bond to form a secondary carbocation intermediate at either the C9 or C10 position. lsu.edu A subsequent deprotonation or a hydride shift followed by deprotonation can lead to the migration of the double bond along the hydrocarbon chain. lsu.edu This results in a mixture of positional isomers (e.g., octadecene with the double bond at C8, C10, etc.) and geometric isomers (trans). lsu.edu

Studies using strong acid catalysts like sulfonic acid resins or zeolites have demonstrated effective double bond isomerization in long-chain olefins. lsu.edu Furthermore, reactions with aqueous perchloric acid have been specifically studied with this compound. acs.org In some cases, strong acids can also promote side reactions such as oligomerization or cracking. lsu.edu

Polymerization and Oligomerization Mechanisms

This compound can serve as a monomer for polymerization and oligomerization reactions, leading to the formation of larger molecules.

Metathesis Polymerization: Acyclic diene metathesis (ADMET) polymerization can be used to polymerize olefins derived from natural oils. researchgate.net While this compound itself is not a diene, related reactions involving the metathesis of oleic acid esters (which share the same C18 backbone) yield 9-octadecene (B1240498) as a co-product alongside a polyester. acs.org This demonstrates the reactivity of the double bond in metathesis chemistry.

Catalytic Polymerization: Metallocene catalysts, particularly those based on zirconium and activated by methylaluminoxane (B55162) (MAO), are effective for olefin polymerization. hhu.de Studies have shown that zirconocene (B1252598) catalysts can copolymerize ethylene (B1197577) with long-chain α-olefins like 1-octadecene (B91540). hhu.de While this compound is an internal olefin, which is generally less reactive in this type of polymerization than α-olefins, related palladium(II) diimine catalysts have been shown to first isomerize internal olefins to their terminal counterparts before initiating polymerization. nsf.gov This isomerization-polymerization is a powerful strategy for producing polymers from internal olefins. Additionally, certain catalysts can induce the polymerization of isomerized mixtures of heptadecene, which is derived from oleic acid. google.com

Catalytic Transformations (beyond synthesis)

The double bond in this compound serves as a reactive site for a multitude of catalytic transformations, enabling its conversion into a wide array of valuable chemical intermediates. These reactions, which go beyond the mere synthesis of the molecule, are crucial for its application in various industrial sectors. Key transformations include metathesis, hydrogenation, epoxidation, hydroformylation, isomerization, and deoxygenation/decarboxylation, each utilizing specific catalytic systems to achieve high selectivity and yield.

Metathesis

Olefin metathesis is a powerful catalytic reaction that reorganizes alkylidene groups between two olefin molecules. For derivatives of this compound, such as methyl oleate (B1233923), this reaction provides a direct route to valuable linear α,ω-difunctionalized compounds and internal olefins.

Self-Metathesis: In the presence of ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs catalysts, methyl oleate undergoes self-metathesis to produce equimolar amounts of 9-octadecene and dimethyl 9-octadecenedioate. rsc.orgmdpi.com The latter is a key precursor for polymers and macrocyclic compounds like civetone, a valuable fragrance ingredient. mdpi.com The reaction typically reaches an equilibrium conversion of about 50%. mdpi.comresearchgate.net Catalyst concentration has been shown to influence the product distribution; for instance, a specific concentration of Grubbs' second-generation catalyst (0.06 mmol) yielded primarily the two main products, while other concentrations led to the formation of additional byproducts. mdpi.comacs.org

Cross-Metathesis: this compound and its esters can react with other olefins in cross-metathesis reactions to generate novel molecules. A significant industrial application is ethenolysis, the cross-metathesis with ethylene. This reaction cleaves the C18 chain at the double bond, yielding 1-decene (B1663960) and methyl 9-decenoate. ifpenergiesnouvelles.fracs.orgrsc.org These C10 products are valuable building blocks for surfactants, lubricants, and polymers. ifpenergiesnouvelles.frgoogle.com Ruthenium-based catalysts are highly effective for this transformation, with studies showing high selectivity and yields under optimized conditions. acs.orgrsc.org For example, using a second-generation Hoveyda-Grubbs catalyst supported on silica, a 77% selectivity for ethenolysis products was achieved at an ethylene pressure of 0.250 bar. rsc.org

Acyclic Diene Metathesis (ADMET) Polymerization: When dienes derived from oleic acid are used as monomers, ADMET polymerization can produce unsaturated polymers. fnr.de This step-growth polymerization, often catalyzed by Grubbs-type catalysts, yields strictly linear polymers with unsaturated backbones, with ethylene being released as a condensate. rsc.org These polymers can be further modified, for instance, through hydrogenation, to create saturated polyesters with tailored thermal properties. nsf.govresearchgate.net

Interactive Data Table: Catalytic Metathesis of this compound Derivatives

| Reaction Type | Substrate | Catalyst | Conditions | Conversion | Products & Selectivity/Yield | Reference(s) |

| Self-Metathesis | Methyl Oleate | Grubbs' 1st Gen. (G-1) | 0.2 wt%, 40°C, 2 h | ~45% | 9-Octadecene & Dimethyl octadec-9-endioate | tandfonline.com |

| Self-Metathesis | Methyl Oleate | Hoveyda-Grubbs 2nd Gen. (HG-2)/SiO₂ | 303-343 K, 1013 kPa, 80 min | ~50% (Equilibrium) | 9-Octadecene & Dimethyl 9-octadecene-1,18-dioate (High Selectivity) | researchgate.net |

| Self-Metathesis | Methyl Oleate | Grubbs' 2nd Gen. (G-2) | 0.06 mmol, 40-45°C, 36 h | - | 9-Octadecene (30%), Dimethyl-9-octadecene-dienoate (23%) | acs.org |

| Cross-Metathesis (Ethenolysis) | Methyl Oleate | Grubbs' 1st Gen. (1) | 25°C, 60 psig C₂H₄ | - | 1-Decene & Methyl 9-decenoate (Highly Selective) | acs.org |

| Cross-Metathesis (Ethenolysis) | Methyl Oleate | Hoveyda-Grubbs 2nd Gen./SiO₂ | 313 K, 0.125 bar C₂H₄ | - | 1-Decene & Methyl 9-decenoate (69% Selectivity, 52% Yield) | rsc.orgrsc.org |

| Cross-Metathesis | Methyl Oleate | Stewart-Grubbs Catalyst | 0°C | - | Allyl alcohol derivative (Excellent Yield) | chemrxiv.org |

Hydrogenation

Catalytic hydrogenation is a fundamental transformation that saturates the carbon-carbon double bond of this compound.

Full Hydrogenation: The most common application is the hydrogenation of oleic acid to stearic acid. This process is typically carried out using a finely dispersed nickel catalyst, a method discovered by Wilhelm Normann in the early 20th century that remains a primary industrial route. rsc.orgnrel.gov This reaction converts the unsaturated fatty acid into its saturated counterpart, which has a higher melting point and greater oxidative stability. Nickel catalysts are effective but generally non-selective, meaning they can also reduce polyunsaturated fatty acids if present in the feedstock. ifpenergiesnouvelles.fr

Selective Hydrogenation: More sophisticated catalysts are required for the selective hydrogenation of the carboxylic acid group while preserving the double bond, or vice-versa. For instance, the selective hydrogenation of oleic acid to the unsaturated fatty alcohol, oleyl alcohol, can be achieved with high yields using specialized catalysts. A Rh-Sn-B/Al₂O₃ catalyst, for example, has shown optimal performance at 290°C and 2 MPa, yielding 82-83% oleyl alcohol. rsc.org Similarly, Ru-Sn-B/Al₂O₃ catalysts have been studied, where the addition of tin is crucial for achieving selectivity towards the unsaturated alcohol. conicet.gov.ar Other systems, such as those using zinc-aluminum catalysts at high pressures (100-500 atm), have also been developed for this purpose. google.com

Interactive Data Table: Catalytic Hydrogenation of this compound Derivatives

| Reaction Type | Substrate | Catalyst | Conditions | Conversion | Product & Yield/Selectivity | Reference(s) |

| Full Hydrogenation | Oleic Acid | Nickel Catalyst | - | - | Stearic Acid | rsc.orgnrel.gov |

| Selective Hydrogenation | Oleic Acid | Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃ | 290°C, 2 MPa | - | Oleyl Alcohol (82-83% Yield) | rsc.org |

| Selective Hydrogenation | Oleic Acid | Ru-Sn-B/Al₂O₃ | 270-290°C, 4 MPa | - | Oleyl Alcohol (Yield is temp. dependent) | conicet.gov.ar |

| Selective Hydrogenation | Oleic Acid | Zinc-Aluminum Catalyst | 250-330°C, 100-500 atm | - | Oleyl Alcohol | google.com |

Epoxidation

Epoxidation introduces an oxirane (epoxide) ring at the site of the double bond in this compound, creating a highly reactive intermediate used in the production of polyols, lubricants, and plasticizers. This transformation is typically achieved using peracids, which can be generated in situ.

The in situ generation of performic or peracetic acid from hydrogen peroxide and the corresponding carboxylic acid is a common method. researchgate.netrsc.org For instance, the epoxidation of oleic acid using performic acid generated from formic acid and hydrogen peroxide with sulfuric acid as a catalyst can achieve an 80% relative conversion to oxirane at 45°C. researchgate.netijcce.ac.ir Using a solid acid catalyst like Amberlite IR-120H resin with performic acid can lead to an 85% relative conversion to oxirane. conicet.gov.ar

More advanced catalytic systems utilize transition metals. Manganese-based catalysts are particularly effective and have been studied extensively for their ability to catalyze epoxidation with high efficiency and selectivity, even at ambient temperatures. nsf.govresearchgate.netresearchgate.net A protocol using a manganese complex with a rac-BPBP ligand, hydrogen peroxide, and acetic acid achieved over 90% yield of epoxidized vegetable oils with excellent selectivity (>90%) at room temperature. rsc.orgrsc.orgresearchgate.net Lipase-catalyzed epoxidation, such as with Novozym® 435, represents a greener alternative, using hydrogen peroxide as the oxidant to achieve high conversion and selectivity. capes.gov.br

Interactive Data Table: Catalytic Epoxidation of this compound Derivatives

| Substrate | Catalyst System | Conditions | Conversion | Product & Yield/Selectivity | Reference(s) |

| Oleic Acid | H₂SO₄ / HCOOH / H₂O₂ | 45°C | - | Epoxidized Oleic Acid (80% Relative Conversion) | researchgate.netijcce.ac.ir |

| Oleic Acid | Amberlite IR-120H / HCOOH / H₂O₂ | 70°C | - | Epoxidized Oleic Acid (85% Relative Conversion) | conicet.gov.ar |

| Oleic Acid | Mn-complex (rac-BPBP ligand) / H₂O₂ / Acetic Acid | Ambient Temp, 2 h | >90% | Epoxidized Oleic Acid (>90% Selectivity, >90% Yield) | rsc.orgrsc.orgresearchgate.net |

| Oleic Acid | Novozym® 435 (Lipase) / H₂O₂ | 30-60°C, 200 min | 100% | Epoxidized Oleic Acid (~80% Selectivity) | capes.gov.br |

| FAMEs | H₃PW₁₂O₄₀ / Quaternary Phosphonium Salt / H₂O₂ | 30 min | - | Epoxidized FAMEs (>60% Yield) | mdpi.com |

Hydroformylation

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of this compound. This reaction produces C19 aldehyde isomers (formylstearates from methyl oleate) and is a key industrial process for producing aldehydes, which can be further converted to alcohols or carboxylic acids.

Rhodium-based catalysts, often modified with phosphine (B1218219) or phosphite (B83602) ligands, are highly effective for this transformation, allowing the reaction to proceed under milder conditions (e.g., 80–110°C, 20-2000 psi) compared to traditional cobalt catalysts. ufrgs.brresearchgate.netd-nb.info For example, a rhodium catalyst with triphenylphosphine (B44618) can achieve 90-99% conversion of methyl oleate to methyl 9(10)-formylstearate. researchgate.net The use of bulky phosphite ligands with a rhodium catalyst has been shown to yield high turnover numbers (400-500 mol/mol/h) and ~95% conversion in 3 hours under mild conditions (20 bar). capes.gov.br

A significant aspect of hydroformylating internal olefins like this compound is the accompanying isomerization reaction. Isomerizing hydroformylation involves the migration of the double bond along the alkyl chain, which can allow for the selective formation of a linear aldehyde at the terminal position, a highly desired product. rsc.orgresearchgate.netosti.gov

Interactive Data Table: Catalytic Hydroformylation of this compound Derivatives

| Substrate | Catalyst System | Conditions | Conversion | Product & Yield/Selectivity | Reference(s) |

| Methyl Oleate | Rhodium / Triphenylphosphine | 95-110°C, 500-2000 psi, CO/H₂ (1:1) | 90-99% | Methyl 9(10)-formylstearate | researchgate.net |

| Methyl Oleate | Rhodium / tris(2-tert-butyl-4-methylphenyl)phosphite | 80-100°C, 20 bar, CO/H₂ (1:1) | ~95% in 3h | Methyl formylstearate isomers | capes.gov.br |

| Soybean Oil | [RhH(CO)(PPh₃)₃] / PPh₃ | 100°C, 40 bar, CO/H₂ (2:1) | 100% | Aldehydes (80-91% Selectivity) | ufrgs.br |

| Styrenes | [Rh(COD)Cl]₂ / P6 (Phosphine-Phosphite Ligand) | 30°C, 24-48 h, Syngas (1:1) | - | Branched Aldehydes (High Yields) | mdpi.com |

Isomerization

Catalytic isomerization can modify the structure of this compound in two primary ways: cis-trans isomerization of the double bond and skeletal isomerization involving rearrangement of the carbon chain.

Cis-Trans Isomerization: Many catalytic processes, including metathesis and hydroformylation, can induce the isomerization of the cis double bond to the thermodynamically more stable trans isomer. capes.gov.br Specific catalysts, such as acid-activated clays, can also be used to promote this transformation at temperatures ranging from room temperature to 250°C. researchgate.net

Skeletal Isomerization: A more complex transformation is skeletal isomerization, which introduces branching into the linear fatty acid chain. This is highly valuable for producing iso-stearic acid, which possesses superior low-temperature properties and oxidative stability compared to its linear counterparts. Zeolite catalysts, particularly H⁺-Ferrierite, have proven effective for this reaction, converting oleic acid into a mixture of branched-chain isomers with high conversion (up to 98%) and selectivity (up to 85%). google.comosti.govcapes.gov.br The reaction is typically performed at elevated temperatures (e.g., 260-280°C) and pressures. researchgate.netosti.gov

Interactive Data Table: Catalytic Isomerization of this compound Derivatives

Other Catalytic Transformations

Deoxygenation and Decarboxylation: Catalytic deoxygenation and decarboxylation are crucial for converting fatty acids into alkanes, which are valuable as biofuels. These reactions remove oxygen from the molecule, typically as H₂O, CO, or CO₂. The decarboxylation of oleic acid produces heptadecane (B57597), a component of diesel and jet fuel. google.com Various catalytic systems have been developed for this purpose, including nickel-based catalysts like Ni/ZrO₂ which, in hydrothermal conditions (350°C) with a hydrogen donor, can achieve 100% conversion of oleic acid with selectivity to heptadecane that increases with reaction time. nrel.govosti.govosti.gov Platinum-based catalysts, such as Pt supported on zeolite 5A, have also shown high heptadecane yields (~81%) under mild conditions (320°C, 20 bar). acs.org Bimetallic catalysts, like Cu-Ni alloys, can also facilitate the in-situ hydrogenation and decarboxylation of oleic acid to heptadecane. researchgate.net

Interactive Data Table: Catalytic Deoxygenation of Oleic Acid

Biosynthesis and Metabolic Pathways in Non Human Organisms

Enzymatic Pathways and Key Enzymes (e.g., desaturases, CYP52 enzymes)

The synthesis of cis-9-octadecene's precursor, oleic acid, is a fundamental process in lipid metabolism. The key enzymatic step is the introduction of a double bond into a saturated fatty acid chain. wikipedia.orgfrontiersin.org

Fatty acid desaturases are a primary class of enzymes responsible for this conversion. wikipedia.org Specifically, the enzyme Δ9-desaturase , also known as stearoyl-acyl carrier protein desaturase (SAD) in plants or stearoyl-CoA desaturase in other organisms, catalyzes the conversion of stearic acid (18:0) to oleic acid (18:1Δ⁹). wikipedia.orgoup.comfrontiersin.org This reaction is the first desaturation step in the biosynthesis of C18 unsaturated fatty acids and is crucial for determining the ratio of saturated to monounsaturated fatty acids within a cell. frontiersin.orgoup.compnas.org These desaturases are O₂-dependent and possess a diiron active site to facilitate the dehydrogenation of the fatty acid chain. wikipedia.org In plants, several isoforms of SAD exist, such as FAB2, AAD1, AAD5, and AAD6 in Arabidopsis thaliana, which contribute to oleic acid production. oup.com

Another significant family of enzymes involved in fatty acid metabolism is the Cytochrome P450 (CYP) monooxygenases , particularly the CYP52 family , which is well-described in yeasts like Candida and Starmerella species. nih.govebi.ac.uk These enzymes are crucial for the ω-oxidation of n-alkanes and fatty acids, a process that hydroxylates the terminal methyl carbon of the substrate. nih.govlongdom.org For instance, CYP52M1 from Starmerella bombicola efficiently oxidizes C16 to C20 fatty acids, showing a preference for oleic acid over other C18 fatty acids. nih.govresearchgate.net This enzyme can hydroxylate fatty acids at both the ω and ω-1 positions. nih.govresearchgate.net Such hydroxylation is a key step in the biotransformation of fatty acids into other valuable compounds, including dicarboxylic acids or, through subsequent reactions like decarboxylation, terminal alkenes. nih.govlongdom.org While desaturases create the precursor, CYP enzymes can further modify it, representing a pathway for hydrocarbon biosynthesis. longdom.orggoogle.com

| Enzyme Family | Specific Enzyme Example | Function | Organism Example(s) | Reference(s) |

|---|---|---|---|---|

| Fatty Acid Desaturase | Δ9-desaturase (SAD/SCD) | Inserts a cis double bond at the Δ9 position of stearic acid to form oleic acid. | Plants (e.g., Arabidopsis thaliana), Fungi, Mammals | wikipedia.orgoup.comfrontiersin.org |

| Cytochrome P450 Monooxygenase | CYP52 Family (e.g., CYP52M1, CYP52N1) | Catalyzes ω- and ω-1 hydroxylation of fatty acids, including oleic acid. | Yeasts (e.g., Starmerella bombicola, Candida tropicalis) | nih.govresearchgate.net |

| Fatty Acid Synthase (FAS) | KASII (β-ketoacyl-ACP synthase II) | Elongates palmitoyl-ACP (16:0) to stearoyl-ACP (18:0). | Plants, Bacteria | frontiersin.org |

| Fatty Acid Desaturase | FAD2 | Converts oleic acid (18:1) to linoleic acid (18:2) in the endoplasmic reticulum. | Plants (e.g., oilseed crops) | frontiersin.org |

Precursor Utilization and Metabolic Intermediates

The biosynthesis of C18 fatty acids, including the direct precursor to this compound, originates from acetyl-coenzyme A (acetyl-CoA). frontiersin.org In plants, fatty acid synthesis occurs de novo in the plastids. frontiersin.org

The process begins with the carboxylation of acetyl-CoA to malonyl-CoA , a reaction catalyzed by acetyl-CoA carboxylase (ACCase). frontiersin.orgnih.gov Malonyl groups are then transferred to an acyl carrier protein (ACP) to form malonyl-ACP . The fatty acid synthase (FAS) complex then orchestrates a cycle of condensation, reduction, and dehydration reactions to build the hydrocarbon chain, adding two carbons per cycle from malonyl-ACP. frontiersin.org

Key intermediates in this pathway include:

Palmitic acid (16:0) : The primary product of the FAS complex.

Stearic acid (18:0) : Formed by the elongation of palmitic acid, a reaction catalyzed by β-ketoacyl-ACP synthase II (KASII). frontiersin.org Stearic acid, typically as stearoyl-ACP, is the direct substrate for Δ9-desaturase. oup.compnas.org

cis-9-Octadecenoic acid (Oleic acid, 18:1) : This is the central monounsaturated fatty acid produced when Δ9-desaturase acts on stearic acid. oup.comfrontiersin.org It serves as a crucial branch point in lipid metabolism. It can be incorporated into various lipids or undergo further desaturation by enzymes like FAD2 to form polyunsaturated fatty acids such as linoleic acid. frontiersin.orgfrontiersin.org In the context of this compound synthesis, oleic acid is the ultimate precursor that would undergo a final conversion step, such as enzymatic decarboxylation.

In certain yeasts, these fatty acid precursors can be converted to α,ω-dicarboxylic acids. For example, Candida tropicalis can convert oleic acid into 1,18-cis-9-octadecenedioic acid through ω-oxidation pathways involving CYP52 enzymes. nih.govacs.org

| Compound | Chemical Formula | Role in Pathway | Reference(s) |

|---|---|---|---|

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Primary building block for fatty acid synthesis. | frontiersin.org |

| Malonyl-CoA | C₂₄H₃₈N₇O₂₀P₃S | Activated two-carbon donor for fatty acid chain elongation. | frontiersin.orgnih.gov |

| Stearic acid (Stearoyl-ACP) | C₁₈H₃₆O₂ | Saturated C18 fatty acid; direct precursor for desaturation to oleic acid. | oup.compnas.org |

| cis-9-Octadecenoic acid (Oleic acid) | C₁₈H₃₄O₂ | Monounsaturated fatty acid; key intermediate and direct precursor to this compound. | oup.comfrontiersin.org |

| 1,18-cis-9-Octadecenedioic acid | C₁₈H₃₂O₄ | Product of ω-oxidation of oleic acid in some microbes. | acs.org |

Regulation of Biosynthesis in Microbial and Plant Systems

The synthesis of oleic acid and its derivatives is tightly regulated at multiple levels to meet the metabolic needs of the organism and respond to environmental cues.

In plant systems , regulation occurs primarily at the transcriptional level. Several transcription factors have been identified as master regulators of fatty acid and oil biosynthesis. mdpi.com

WRINKLED1 (WRI1) : Considered a "master regulator," WRI1 is vital for controlling the transcriptional network of plant oil biosynthesis. mdpi.com

LEAFY COTYLEDON1 (LEC1) and LEC2 : These transcription factors play a crucial role in embryogenesis and can upregulate genes involved in fatty acid synthesis, including ACCase, thereby increasing the carbon flow towards lipid production. nih.govmdpi.com

FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE3 (ABI3) : Along with LEC2, these form the AFL B3-domain family of transcription factors that collectively regulate seed maturation and oil accumulation. nih.gov

Environmental factors also modulate this pathway. For instance, temperature can regulate the expression of desaturase genes like FAD2, which affects the ratio of monounsaturated to polyunsaturated fatty acids. frontiersin.org Furthermore, the balance between oleic acid (18:1) and its precursor for glycerolipid synthesis, glycerol-3-phosphate (G3P), is critical for regulating signaling pathways in plants. pnas.org

In microbial systems , such as alkane-assimilating yeasts, the regulation is often substrate-induced. The expression of genes encoding CYP52 enzymes is induced by the presence of n-alkanes or fatty acids in the growth medium. nih.gov This allows the organism to utilize these hydrophobic substrates as a carbon source. nih.govlongdom.org The biotransformation of oleic acid by engineered Candida tropicalis demonstrates this metabolic capability, where the yeast converts the fatty acid into dicarboxylic acids. acs.org This indicates that the enzymatic machinery for modifying oleic acid is highly regulated and responsive to the availability of the precursor.

| Regulatory Factor | Type | Organism System | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| WRI1 | Transcription Factor | Plants | Acts as a master transcriptional regulator of genes in the oil biosynthesis pathway. | mdpi.com |

| LEC1/LEC2 | Transcription Factor | Plants | Upregulates genes related to fatty acid synthesis, affecting carbon flow and lipid content. | nih.gov |

| Temperature | Environmental Cue | Plants | Affects the expression level of fatty acid desaturase (e.g., FAD2) genes, altering fatty acid composition. | frontiersin.org |

| Substrate Availability (e.g., alkanes, fatty acids) | Metabolic Cue | Microbes (Yeast) | Induces the expression of genes encoding catabolic enzymes, such as the CYP52 family, for substrate utilization. | nih.gov |

| Glycerol-3-Phosphate (G3P) / Oleic Acid Balance | Metabolic Balance | Plants | The ratio between G3P and oleic acid levels in plastids regulates defense signaling pathways. | pnas.org |

Occurrence and Distribution in Natural Systems

Presence in Plant Oils and Fats

cis-9-Octadecene, commonly known as oleic acid, is one of the most widespread fatty acids in nature, found extensively in the oils and fats of various plants. It exists primarily as a triglyceride, where three oleic acid molecules are esterified to a glycerol (B35011) backbone. The concentration and composition of this compound can differ significantly based on the plant species, its cultivar, and the environmental conditions during its growth.

Olive oil is particularly notable for its high concentration of oleic acid, which typically constitutes between 55% and 83% of its total fatty acid content. mdpi.com Other vegetable oils are also significant sources of this fatty acid. For instance, conventional canola oil contains approximately 60% oleic acid, while high-oleic varieties have been developed to contain over 75%. mdpi.com Similarly, high-oleic sunflower oil can have an oleic acid content exceeding 80%, a substantial increase from the approximate 20% found in conventional sunflower oil. mdpi.com Peanut oil and avocado oil also contain considerable amounts, with ranges of 36-67% and around 53.1%, respectively. mdpi.com The cis configuration of the double bond in the oleic acid molecule imparts a bend in its structure, which hinders the molecules from packing closely together. This structural characteristic is responsible for the liquid state of these oils at room temperature. mdpi.com

The following table summarizes the oleic acid content in various plant-derived oils:

| Oil Type | Oleic Acid Content (%) | Other Notable Fatty Acids |

|---|---|---|

| Olive Oil | 55 - 83 | Palmitic acid, Linoleic acid |

| Canola Oil (Conventional) | ~60 | Linoleic acid, α-Linolenic acid |

| Canola Oil (High Oleic) | >75 | Lower levels of polyunsaturated fats |

| Sunflower Oil (Conventional) | ~20 | Linoleic acid, Palmitic acid, Stearic acid |

| Sunflower Oil (High Oleic) | >80 | Lower levels of polyunsaturated fats |

| Peanut Oil | 36 - 67 | Linoleic acid, Palmitic acid |

| Avocado Oil | ~53.1 | Palmitic acid, Linoleic acid, Palmitoleic acid |

Microbial Production and Biotransformations

Microorganisms are capable of both producing and modifying cis-9-octadecenoic acid. For instance, the rhizospheric bacterium Stenotrophomonas maltophilia has been shown to produce cis-9-octadecenoic acid. This compound, isolated from the bacterium, exhibited quorum quenching and anti-biofilm activities against the pathogenic bacterium Pseudomonas aeruginosa. nih.gov Quorum quenching is a process that disrupts the cell-to-cell communication of bacteria, thereby inhibiting their coordinated behavior, such as biofilm formation. The study demonstrated that the cis-9-octadecenoic acid from S. maltophilia could reduce violacein (B1683560) production in Chromobacterium violaceum, a model organism for studying quorum sensing, by up to 95%. nih.gov Furthermore, it was observed to disrupt the architecture of P. aeruginosa biofilms. nih.gov

In another context, cis-9-octadecenoic acid has been observed to have a dual effect on the bacterium Staphylococcus aureus. While it inhibits the initial adhesion of S. aureus to surfaces, it can also lead to an increase in biofilm production in established colonies. rsc.orgresearchgate.net This suggests a complex interaction between the fatty acid and the bacterial cells, potentially as a natural protective mechanism against initial bacterial settlement. rsc.orgresearchgate.net

The oleaginous yeast Yarrowia lipolytica has been genetically engineered to produce odd-chain fatty acids, with cis-9-heptadecenoic acid being the major product. nih.gov While this is not cis-9-octadecenoic acid, it demonstrates the potential of microbial systems for the production of specific fatty acid structures through metabolic engineering.

Role in Insect Semiochemicals and Pheromones

Semiochemicals are chemical signals that mediate interactions between organisms. nist.gov A specific class of semiochemicals, pheromones, are used for communication between individuals of the same species. nist.gov The role of hydrocarbons, including long-chain alkenes, as semiochemicals in insects is well-established, where they can be involved in species and mate recognition. researchgate.net

However, specific research identifying this compound as a functional semiochemical or pheromone in insects is limited in the available scientific literature. While many insect pheromones are long-chain unsaturated hydrocarbons, the specific activity of this compound has not been prominently documented. nih.gov For instance, a study on the coffee white stem borer, Xylotrechus quadripes, identified 1-octadecene (B91540), a different isomer, as a female-produced aggregation pheromone. mdpi.com This highlights that even small changes in the double bond position can lead to different biological activities.

The general structure of many lepidopteran pheromones consists of unbranched aliphatic chains of nine to eighteen carbons with one or more double bonds and a terminal functional group such as an acetate, alcohol, or aldehyde. quora.com While this compound fits the carbon chain length and the presence of a double bond, its specific role as a pheromone component remains to be definitively established in many insect species.

Detection in Environmental Samples and Ecosystems

The detection of specific long-chain alkenes like this compound in environmental samples such as soil, water, or air is not extensively documented in dedicated studies. Research on environmental contaminants often focuses on more persistent or toxic classes of chemicals.

Long-chain alkenes are known to be present in the environment, originating from both natural sources (e.g., epicuticular waxes of plants, microbial lipids) and anthropogenic activities. Their biodegradation in the environment is an area of active research. For example, microbial communities from various environments have been shown to be capable of degrading long-chain alkenes. nih.gov

Analytical methods for the detection of organic compounds in environmental matrices are well-developed. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are standard for the separation and identification of individual hydrocarbons, including alkenes, in complex mixtures. researchgate.net For instance, studies on atmospheric chemistry have developed methods for the simultaneous monitoring of various volatile organic compounds, including straight-chain alkanes, in remote areas. rsc.org Similar methodologies could be applied to the detection of this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Advanced Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of cis-9-Octadecene from intricate mixtures. Modern chromatographic methods, often coupled with mass spectrometry, offer powerful tools for its identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. journalsarjnp.com Its high chromatographic resolution and the structural information provided by mass spectrometry make it ideal for analyzing complex samples. nih.gov In GC-MS, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column, and then ionized and detected by the mass spectrometer, which provides a unique fragmentation pattern or "fingerprint" for identification. nih.gov

The analysis of this compound and related fatty acid derivatives often requires derivatization to increase their volatility and thermal stability. nih.gov A common method is the conversion to fatty acid methyl esters (FAMEs). Comprehensive two-dimensional gas chromatography (GC x GC) coupled with a flame ionization detector (FID) has been successfully used to identify and quantify C15-C20 alkenes, including octadecenes, in crude oil samples contaminated with alkene-based drilling fluids. researchgate.net This technique offers enhanced resolution compared to one-dimensional GC by employing two columns with different separation mechanisms. researchgate.net

Research has also focused on the analysis of this compound derivatives in biological samples. For instance, a GC-tandem MS method was developed for the quantitative determination of cis-9,10-epoxyoctadecanoic acid (cis-EODA), an oxidation product of oleic acid (cis-9-octadecenoic acid), in human plasma. nih.gov This method involved derivatization to a pentafluorobenzyl (PFB) ester, followed by HPLC purification and quantification by selected reaction monitoring, demonstrating the ability to measure nanomolar concentrations in plasma. nih.gov

| Analyte | Matrix | Key GC-MS Method Details | Research Finding | Reference |

|---|---|---|---|---|

| cis-9,10-epoxyoctadecanoic acid (cis-EODA) | Human Plasma | Derivatization to pentafluorobenzyl (PFB) ester, followed by GC-tandem MS with selected reaction monitoring. An internal standard (cis-[9,10-2H2]-EODA) was used. | Successfully quantified endogenous cis-EODA at a mean concentration of 47.6 ± 7.4 nM. | nih.gov |

| C15-C20 Alkenes (including Octadecenes) | Crude Oil | Comprehensive two-dimensional gas chromatography (GC x GC) with flame ionization detection (FID). | Identified and quantified specific alkenes from drilling fluid contamination, showcasing superior resolution over 1D GC. | researchgate.net |

| cis-9-octadecenal | General Laboratory Setting | Standard GC-MS analysis. | A retention time of 20.313 minutes was noted under specific, though unspecified, conditions. Comparison with reference libraries is crucial for confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing less volatile or thermally labile derivatives of this compound that are not suitable for GC-MS without derivatization. nih.gov One significant application is in the study of metabolic products. For example, LC-MS was used to identify and quantify products from the enzymatic oxidation of oleic acid. asm.org

In a study on the fungus Starmerella bombicola, LC-MS was employed to analyze the conversion of oleic acid into its hydroxylated derivatives and dicarboxylic acids. asm.orgnih.gov The amounts of dicarboxylic acid products, such as this compound-1,18-dioic acid, were determined using a standard curve generated from known concentrations. asm.orgnih.gov The method used a binary gradient system with water and methanol (B129727), both containing 0.1% formic acid, and recorded a mass range from 50 to 600 m/z. nih.gov This demonstrates the capability of LC-MS to track the biotransformation of fatty acids and quantify the resulting derivatives. asm.orgnih.gov

The separation of geometric (cis/trans) and positional isomers of unsaturated fatty acids is a significant analytical challenge. Silver ion chromatography, available in both high-performance liquid chromatography (Ag+-HPLC) and thin-layer chromatography (Ag+-TLC) formats, is a powerful technique for this purpose. researchgate.net The methodology is based on the formation of reversible charge-transfer complexes between silver ions (Ag+) incorporated into the stationary phase and the π-electrons of the double bonds in the unsaturated compounds. kyoto-u.ac.jp

The strength of this interaction depends on the number, position, and configuration of the double bonds. Cis isomers, being less sterically hindered, form stronger complexes with the silver ions and are therefore retained more strongly on the column than their trans counterparts. researchgate.net This differential retention allows for the effective separation of this compound from trans-9-octadecene. researchgate.netresearchgate.net Ag+-HPLC can separate FAMEs into classes based on their degree of unsaturation (saturated, trans-monounsaturated, cis-monounsaturated, etc.) and can also achieve partial separation of positional isomers within each class. researchgate.net This technique is widely practiced for analyzing monoenoic isomers in complex samples like rapeseed oil and human milk fat, often as a pre-fractionation step before GC analysis. researchgate.net

| Principle | Description | Application to this compound | Reference |

|---|---|---|---|

| Complex Formation | Silver ions (Ag+) on the stationary phase form reversible charge-transfer complexes with the π-electrons of double bonds. | The double bond in this compound interacts with the silver ions. | kyoto-u.ac.jp |

| Differential Retention | The stability of the Ag+-π electron complex depends on the geometry of the double bond. | The cis configuration allows for stronger complexation than the trans configuration, leading to longer retention times for cis isomers. | researchgate.net |

| Separation | Due to differences in retention time, cis and trans isomers are separated from each other. | Allows for the isolation and quantification of this compound separate from trans-9-octadecene and other isomers. | researchgate.net |

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures containing this compound. nih.gov The coupling of chromatographic techniques like GC or LC with mass spectrometry (GC-MS, LC-MS) is a prime example, providing both separation and structural identification online. nih.gov

Beyond standard GC-MS, more advanced hyphenations offer deeper insights. For instance, the aforementioned GC x GC technique provides a much higher resolving power for extremely complex samples like petroleum products. researchgate.net Other powerful combinations include LC-NMR, which directly couples liquid chromatography to a Nuclear Magnetic Resonance spectrometer, allowing for the acquisition of detailed structural information on separated components without the need for isolation. nih.gov These multi-dimensional approaches are crucial for chemotaxonomic studies and the quality control of natural products, where complex profiles of secondary metabolites need to be characterized. nih.gov The development of these techniques has significantly reduced the time and cost associated with the identification of compounds in complex extracts. nih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography separates components of a mixture, spectroscopy provides the detailed structural information necessary to unequivocally identify a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including this compound. omicsonline.org It provides detailed information about the chemical environment of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C). libretexts.org

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, the key signals are those of the vinylic protons (–CH=CH–). These protons in a cis-alkene typically appear as a multiplet around 5.3-5.4 ppm. nih.gov The coupling constant (J-value) between these two protons is also diagnostic; for cis-isomers, the ³JHH coupling constant is typically in the range of 10-12 Hz, which is smaller than the 14-16 Hz observed for trans-isomers. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms. The carbons of the double bond in this compound have characteristic chemical shifts. For unsaturated lipids, these olefinic carbons typically resonate in the region of 120-140 ppm. omicsonline.orgnih.gov The specific chemical shifts can help confirm the structure and distinguish between isomers.

2D NMR Techniques: For more complex molecules or mixtures, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. omicsonline.orgcore.ac.uk These experiments establish correlations between nuclei, allowing for the unambiguous assignment of all proton and carbon signals and piecing together the molecular structure. For instance, a COSY spectrum would show the coupling between the vinylic protons and the adjacent allylic protons, confirming their connectivity. ipb.pt

The use of deuterated solvents (like CDCl₃) is standard in NMR. core.ac.uk In some cases, deuterium (B1214612) (²H) NMR itself can be used in mechanistic studies to trace the fate of specific deuterium-labeled positions within a molecule during a chemical reaction or biological process.

| NMR Technique | Nucleus | Observed Feature | Typical Value/Region for cis-Alkenes | Reference |

|---|---|---|---|---|

| ¹H NMR | Vinylic Protons (–CH=CH–) | Chemical Shift (δ) | ~5.3 - 5.4 ppm | nih.gov |

| ¹H NMR | Vinylic Protons (–CH=CH–) | Coupling Constant (³JHH) | ~10 - 12 Hz | acs.org |

| ¹³C NMR | Olefinic Carbons (–C=C–) | Chemical Shift (δ) | ~120 - 140 ppm | omicsonline.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by analyzing its vibrational modes. savemyexams.comhoriba.com While both methods probe molecular vibrations, they are based on different physical principles and are often complementary. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. savemyexams.com For this compound, characteristic IR absorption bands can be attributed to its key functional groups.

The presence of the carboxylic acid group (-COOH) is indicated by a very broad peak in the region of 2500-3500 cm⁻¹, which is due to the O-H stretching vibration. researchgate.net The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak around 1710-1717 cm⁻¹. researchgate.netufn.edu.br The C-O stretch is also observable in the fingerprint region, typically between 1000 and 1300 cm⁻¹. savemyexams.comlibretexts.org

The alkenyl C=C double bond in the cis configuration gives rise to a stretching vibration, although this can sometimes be weak. The =C-H stretching of the alkenyl group is observed around 3009 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkane chain (CH₂ and CH₃ groups) are typically found in the 2850-3000 cm⁻¹ range. libretexts.org For instance, symmetric and asymmetric -CH₂ stretching vibrations appear at approximately 2854 cm⁻¹ and 2923 cm⁻¹, respectively. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound (Oleic Acid)

| Functional Group | Vibration Type | Position (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3500 | Broad, Strong |

| Carbonyl (C=O) | C=O stretch | 1710 - 1717 | Strong, Sharp |

| Alkene | =C-H stretch | ~3009 | Medium |

| Alkane (CH₂) | Asymmetric stretch | ~2923 | Strong |

| Alkane (CH₂) | Symmetric stretch | ~2854 | Strong |

| Carboxylic Acid | C-O stretch | 1000 - 1300 | Medium |

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light, which provides information about molecular vibrations that cause a change in the polarizability of a bond. libretexts.org This technique is particularly sensitive to non-polar bonds, making it an excellent complement to IR spectroscopy. researchgate.net

In the Raman spectrum of this compound, the cis C=C double bond vibration is a key feature, appearing at approximately 1656 cm⁻¹. mdpi.comresearchgate.net The =C-H stretching mode at the unsaturated bond is also observable around 3009 cm⁻¹. acs.org Other significant peaks include those for the CH₂ scissoring (around 1440 cm⁻¹), CH₂ twisting (around 1303 cm⁻¹), and C-C stretching of the alkyl chain. mdpi.commdpi.com The peak intensity ratios, such as those between 1000–1200 cm⁻¹ and 2800–3000 cm⁻¹, can provide insights into the chain torsion and packing behavior of the molecules. acs.org

Interactive Table: Key Raman Shifts for this compound (Oleic Acid)

| Functional Group/Vibration | Raman Shift (cm⁻¹) | Description |

| cis C=C | ~1656 | Double bond stretch |

| =C-H | ~3009 | Stretch at unsaturated bond |

| CH₂ | ~1440 | Scissoring vibration |

| CH₂ | ~1303 | Twisting vibration |

| C-H | 2852 - 2954 | Symmetric and asymmetric stretching |

Quantitative Analysis Methods and Derivatization for Analysis

Accurate quantification of this compound is essential in many fields. While spectroscopic methods can be used, chromatographic techniques, often coupled with mass spectrometry, are generally preferred for their high sensitivity and selectivity, especially in complex mixtures.

Quantitative Analysis

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the cornerstones of quantitative analysis for fatty acids like this compound.

Gas Chromatography (GC): GC, particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a widely used and reliable method for quantifying fatty acids. thaiscience.info For GC analysis, the carboxylic acid group of this compound is typically derivatized to a more volatile ester form, such as a fatty acid methyl ester (FAME).

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the quantification of this compound. Silver ion HPLC (Ag-HPLC) is a specialized technique that separates unsaturated fatty acids based on the number, position, and geometry of their double bonds. researchgate.net

Spectroscopic Quantification: Techniques like Fourier Transform Infrared (FTIR) spectroscopy can be used for quantitative purposes by creating calibration curves based on the absorbance of specific peaks, such as the carbonyl peak. ufn.edu.br Similarly, Raman spectroscopy, combined with chemometric methods like partial least squares (PLS) regression, has been successfully used to quantify oleic acid in mixtures. mdpi.com

Derivatization for Analysis

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique, often to improve volatility for GC or to enhance detection.